![molecular formula C8H8BrClO3S B1522487 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride CAS No. 808134-00-1](/img/structure/B1522487.png)
5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative . It is a powder in appearance . The chemical formula is C8H8BrClO3S and it has a molecular weight of 299.57 .
Synthesis Analysis
The synthesis of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride could involve electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride can be represented by the SMILES string: CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC . The InChI key is PMIXVEUYCURXMB-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride could include electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a powder in appearance . It has a molecular weight of 299.57 . The chemical formula is C8H8BrClO3S .Scientific Research Applications
Synthesis of Heteroaryl Compounds
This compound is utilized in the synthesis of heteroaryl derivatives, which are crucial in medicinal chemistry. For instance, it can be used to prepare 1-bromo-3-heteroarylbenzene derivatives such as benzofuran, benzoxazole, and 1-methylpyrrole . These derivatives have potential applications in drug development due to their diverse biological activities.
Electrophilic Aromatic Substitution Reactions
In organic synthesis, 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride can act as a starting material for electrophilic aromatic substitution reactions. These reactions are fundamental in constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .
Material Science Applications
The compound can be used in the synthesis of materials with specific properties. For example, it can contribute to the creation of soluble phenyl-substituted poly(p-phenylenevinylenes) with a low content of structural defects, which are important in the development of electronic and optoelectronic devices .
Chemical Synthesis
Researchers in chemical synthesis can employ this compound in multistep synthetic routes. It can serve as an intermediate in the preparation of more complex molecules, demonstrating its versatility in synthetic organic chemistry .
Development of Sulfonamide-Based Compounds
Sulfonamide-based compounds have a wide range of applications, including as diuretics, antimicrobials, and antiepileptic drugs5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride can be used to synthesize N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide , showcasing its role in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form stable carbocations or radicals .
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom at the benzylic position is replaced by a bromine atom . This substitution can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .
Biochemical Pathways
The compound affects the biochemical pathway of electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s properties such as its melting point, boiling point, and density can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action is the formation of a new compound with a bromine atom substituted at the benzylic position . This substitution can significantly alter the chemical properties of the original compound .
Safety and Hazards
5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXVEUYCURXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
808134-00-1 | |
Record name | 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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